molecular formula C7H12O2 B14764021 6,7-Dioxabicyclo[3.2.2]nonane CAS No. 283-35-2

6,7-Dioxabicyclo[3.2.2]nonane

Cat. No.: B14764021
CAS No.: 283-35-2
M. Wt: 128.17 g/mol
InChI Key: XXNKHBFCIGOWEC-UHFFFAOYSA-N
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Description

6,7-Dioxabicyclo[3.2.2]nonane is an atom-bridged bicyclic compound characterized by its oxygen-containing dioxa bridge structure . This specific architecture makes it a monomer of significant interest in polymer science, particularly in ring-opening polymerization (ROP) studies . Research in this area focuses on the transformation of such bicyclic monomers into linear polymers containing monocyclic rings within the polymer chain, which is a valuable route for creating novel polymeric materials . The cationic ring-opening polymerization mechanism of related bicyclic ethers involves oxonium ion intermediates, leading to polymers with defined stereochemistry . Beyond its primary application in polymer chemistry, this structurally unique bicyclic framework also serves as a versatile synthetic intermediate and a model compound for exploring the reactivity and conformational properties of strained bicyclic systems . As with all chemicals of this nature, this product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

283-35-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

6,7-dioxabicyclo[3.2.2]nonane

InChI

InChI=1S/C7H12O2/c1-2-6-4-5-7(3-1)9-8-6/h6-7H,1-5H2

InChI Key

XXNKHBFCIGOWEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)OO2

Origin of Product

United States

Advanced Synthetic Methodologies for 6,7 Dioxabicyclo 3.2.2 Nonane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the bicyclic peroxide framework in a limited number of steps from readily available precursors. These strategies include condensation reactions and electrolytic decarboxylation of specific adducts.

Condensation Reactions with Appropriate Precursors

Electrolytic Decarboxylation of Maleic Anhydride Adducts

A notable approach to the bicyclo[3.2.2]nonane skeleton involves the electrolytic decarboxylation of maleic anhydride adducts. This method has been utilized for the preparation of various compounds within this structural class gla.ac.uk. The synthesis of the necessary precursor, the maleic anhydride adduct of cycloheptatriene (B165957), is a key step in this pathway. This adduct can then be subjected to electrolytic decarboxylation to furnish the bicyclo[3.2.2]nonene framework. While this method is effective for creating the carbon skeleton, the introduction of the peroxide bridge at the 6,7-positions would require subsequent steps. The application of oxidative decarboxylation using reagents like lead tetraacetate has also been explored for related bicyclic systems, such as bicyclo[2.2.2]octanes, which can yield diacetoxy derivatives that could potentially be converted to peroxides justia.com. However, a direct electrolytic method that incorporates the peroxide bridge during the decarboxylation of a cycloheptadiene-derived dicarboxylic acid has not been explicitly detailed in the available research.

Peroxide Bond Formation Strategies

A significant portion of the synthetic efforts towards 6,7-Dioxabicyclo[3.2.2]nonane and its derivatives focuses on the strategic formation of the O-O bond. These methods often utilize a pre-formed seven-membered ring diene and employ various techniques to introduce the peroxide bridge across the 1,3-diene system.

Singlet Oxygen Methodologies (e.g., Ene Reaction, [4+2]-Cycloaddition)

The reaction of singlet oxygen with conjugated dienes is a powerful and widely used method for the synthesis of endoperoxides. This approach, particularly the [4+2]-cycloaddition, is highly relevant to the synthesis of this compound from 1,3-cycloheptadiene and its derivatives.

The photooxygenation of 1,3-cycloheptadiene derivatives serves as a direct route to the this compound skeleton. For instance, the irradiation of 5- and 6-chloro-1,3-cycloheptadienes in the presence of a photosensitizer like tetraphenylporphyrin (TPP) yields the corresponding bicyclic endoperoxides researchgate.net. The reaction proceeds via a [4+2] cycloaddition of singlet oxygen to the diene system. The regioselectivity of this reaction can be influenced by substituents on the cycloheptadiene ring. In the case of the chloro-substituted cycloheptadienes, the major products are formed due to steric hindrance directing the approach of singlet oxygen researchgate.net.

Similarly, the synthesis of 6,7-Dioxabicyclo[3.2.2]non-8-ene has been reported, providing a simplified endoperoxide model for more complex, clinically used antimalarial drugs researchgate.netarkat-usa.org. The characterization of this compound and its isotopically labeled analogue has been instrumental in studying the properties of the endoperoxide moiety researchgate.netarkat-usa.org. Furthermore, dihydrocyclohepta[b]furan derivatives, which contain a 1,3-cycloheptadiene unit, have been successfully converted to the corresponding bicyclic endoperoxides through reaction with singlet oxygen metu.edu.tr.

The table below summarizes the photooxygenation of various 1,3-cycloheptadiene derivatives to their corresponding this compound derivatives.

PrecursorProductYield (%)Reference
5-Chloro-1,3-cycloheptadiene5-Chloro-6,7-dioxabicyclo[3.2.2]non-8-eneNot specified researchgate.net
6-Chloro-1,3-cycloheptadiene8-Chloro-6,7-dioxabicyclo[3.2.2]non-8-eneNot specified researchgate.net
Dihydrocyclohepta[b]furan derivativeCorresponding bicyclic endoperoxide78% metu.edu.tr
3-(p-methylphenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoleCorresponding endoperoxide95% nih.gov
3-(p-methoxyphenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoleCorresponding endoperoxide93% nih.gov

Ozonolysis-Mediated Cyclization Approaches

Ozonolysis is a powerful tool for the cleavage of double bonds, but it can also be ingeniously employed in cyclization reactions to form peroxide-containing rings. While not a direct ozonolysis of 1,3-cycloheptadiene, the ozonolysis of other cyclic dienes, such as cyclopentadiene derivatives, has been shown to yield bicyclic endoperoxides containing a 1,2,4-trioxepine ring through an intramolecular [3+4] cycloaddition of the intermediate carbonyl oxide with an enone moiety rsc.org. This suggests that a similar strategy could potentially be developed for the synthesis of the this compound system from a suitably substituted bicyclic precursor. The success of such a strategy would depend on controlling the fragmentation of the primary ozonide and favoring the desired intramolecular cyclization pathway.

Peroxymercuriation of Cyclic Dienes

Peroxymercuriation is a method used to introduce a peroxide functional group into a molecule, often followed by demercuriation. This technique has been successfully applied to the synthesis of cyclic peroxides from α,ω-dienes. The reaction involves the treatment of the diene with hydrogen peroxide and a mercury(II) salt, such as mercury(II) nitrate. While there are no specific examples in the reviewed literature detailing the peroxymercuriation of 1,3-cycloheptadiene to directly form this compound, the principles of this methodology suggest its potential applicability. An intramolecular peroxymercuriation of a suitable cycloheptadiene derivative could theoretically lead to the desired bicyclic peroxide framework. Further investigation is required to explore the feasibility and efficiency of this approach for the synthesis of the target compound.

Mukaiyama–Isayama Peroxysilylation

The Mukaiyama–Isayama peroxysilylation is a powerful method for the formation of cyclic peroxides from alkenes. This reaction typically involves the use of molecular oxygen and a silane, such as triethylsilane, in the presence of a cobalt(II) catalyst. The process proceeds through a radical mechanism, initiated by the cobalt-catalyzed generation of a silylperoxy radical. While direct application to form the this compound core in a single step from a cyclic diene precursor is not extensively documented, the principles of this reaction are pertinent. The methodology is highly effective for the synthesis of 1,2-dioxolanes and 1,2,4-trioxanes. nih.gov For instance, Co(II)-mediated peroxysilylation of allylic alcohols can regioselectively yield peroxysilyl alcohols, which can then be further reacted to form more complex peroxide-containing structures. researchgate.net

The general mechanism involves the following key steps:

Initiation: Cobalt(II) catalyst reacts with triethylsilane and oxygen to generate a triethylsilylperoxy radical.

Propagation: The silylperoxy radical adds to an alkene to form a carbon-centered radical.

Cyclization (in suitable substrates): If a second double bond is appropriately positioned, an intramolecular cyclization can occur.

Termination: The resulting radical can be trapped by various reagents or undergo further reactions to yield the final product.

While specific examples for the direct synthesis of this compound using this method are scarce in the literature, its utility in forming the crucial peroxide bond in related systems suggests its potential applicability, likely through a stepwise approach involving the peroxysilylation of a functionalized cycloheptadiene derivative followed by intramolecular cyclization.

Nucleophilic Addition of Hydrogen Peroxide to Carbonyl Compounds

The nucleophilic addition of hydrogen peroxide to carbonyl compounds, or their corresponding acetals and ketals, is a fundamental and widely used strategy for the synthesis of cyclic peroxides. This method is particularly relevant for the formation of bridged bicyclic systems where a suitably disposed dicarbonyl or a carbonyl precursor with a leaving group can undergo intramolecular cyclization upon reaction with hydrogen peroxide.

The synthesis of the parent this compound has not been explicitly detailed via this route in readily available literature. However, the analogous formation of other bicyclic peroxides provides a conceptual framework. For instance, the reaction of a 1,4-dicarbonyl compound with hydrogen peroxide under acidic or basic conditions can lead to the formation of a six-membered ring containing a peroxide linkage. The construction of the bicyclo[3.2.2]nonane skeleton would necessitate a cycloheptane or a related precursor with carbonyl functionalities at the appropriate positions to facilitate the bridging cyclization.

Strategies for Bicyclic Ring Construction

Diels-Alder Reactions for Bicyclic Scaffold Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and is particularly well-suited for the construction of bicyclic endoperoxides. The reaction of a conjugated diene with singlet oxygen (¹O₂), a dienophile, directly yields a cyclic peroxide. This approach has been successfully applied to the synthesis of derivatives of this compound.

A notable example is the synthesis of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes. This is achieved through the photo-electron transfer oxygenation of 2,6-diarylhepta-1,6-dienes. unipv.it In this process, a photosensitizer, such as 2,4,6-triphenylpyrylium tetrafluoroborate, facilitates the reaction between the diene and molecular oxygen, leading to the formation of the endoperoxide bridge and the bicyclic system in a single step. unipv.it The reaction of singlet oxygen with substituted cycloheptatriene derivatives has also been shown to produce 6,7-dioxabicyclo[3.2.2]nona-3,8-diene derivatives. nih.gov

The general reaction can be represented as:

Diene + ¹O₂ → Bicyclic Endoperoxide

The efficiency and stereoselectivity of the Diels-Alder reaction are influenced by the electronic nature and steric properties of both the diene and the dienophile. The use of photosensitizers allows the reaction to proceed under mild conditions, which is crucial for preserving the sensitive peroxide linkage. unipv.itnih.gov

Diene PrecursorProductReference
2,6-diarylhepta-1,6-dienes1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes unipv.it
Substituted cycloheptatrienes6,7-dioxabicyclo[3.2.2]nona-3,8-diene derivatives nih.gov

Cascade Ring-Opening and Cyclization Reactions

Cascade reactions, involving a sequence of intramolecular transformations, offer an elegant and efficient pathway to complex molecular architectures like the this compound system. A relevant strategy is the cyclization-endoperoxidation cascade of dienes. In this approach, a single electron photooxidant, such as a triarylpyrylium salt, catalyzes the reaction. beilstein-journals.org

The proposed mechanism involves the following steps beilstein-journals.org:

One-electron oxidation of the diene substrate by the photoexcited catalyst to form a cation radical.

Intramolecular cyclization of the diene cation radical to generate a more stable distonic cation radical intermediate.

Trapping of this intermediate by molecular oxygen.

A final reduction step to yield the bicyclic endoperoxide.

This methodology has been shown to produce various unique endoperoxide structures in good yields. beilstein-journals.org The success of this cascade is dependent on the structural features of the diene, which must allow for efficient initial oxidation and subsequent intramolecular cyclization to outcompete other potential reaction pathways. beilstein-journals.org While not explicitly demonstrated for the this compound system, the principles of this cascade reaction are highly applicable to its synthesis from a suitable acyclic or monocyclic diene precursor.

A related concept involves the Kornblum–DeLaMare rearrangement of bicyclic peroxides, which, while being a rearrangement rather than a primary construction method, demonstrates the intricate reactivity of these systems. For example, a 3-benzyloxy-2,4,8-trimethyl-6,7-dioxabicyclo[3.2.2]non-8-ene derivative has been shown to undergo an enantioselective amine-catalyzed Kornblum–DeLaMare rearrangement to generate polypropionate fragments. beilstein-journals.orgunl.edu This reaction proceeds through the deprotonation of a carbon alpha to the peroxide bridge, followed by cleavage of the O-O bond to form a γ-hydroxyenone. acs.org

Tandem Michael-Aldol Annulation

Tandem reactions that form multiple bonds in a single operation are highly desirable in organic synthesis for their efficiency. The tandem Michael-Aldol annulation is a powerful tool for the construction of bicyclic systems. This reaction sequence typically involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation of the resulting intermediate.

While the direct application of this methodology to the synthesis of the this compound core has not been specifically reported, it is a well-established strategy for constructing the bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane skeletons. ucl.ac.ukrsc.org For instance, the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a general route to substituted bicyclic systems. rsc.orgnih.gov

A hypothetical approach to the this compound carbon framework using this strategy could involve:

Michael Addition: Reaction of a suitable enolate with a cycloheptenone derivative.

Intramolecular Aldol Condensation: Cyclization of the resulting dicarbonyl intermediate to form the bicyclo[3.2.2]nonane skeleton.

The subsequent introduction of the peroxide bridge would then be required to complete the synthesis of the target molecule. The stereochemical outcome of the tandem Michael-Aldol reaction can often be controlled by the choice of reaction conditions, including the solvent, base, and temperature. nih.gov

Intra- and Intermolecular Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the this compound ring system can also be envisaged through strategic intra- and intermolecular bond formations. These approaches offer flexibility in the assembly of the bicyclic core and the introduction of the peroxide functionality.

Intramolecular C-O Bond Formation: A key step in the synthesis of the this compound ring is the formation of the two C-O bonds that constitute the peroxide bridge. This can be achieved through the intramolecular cyclization of a suitably functionalized precursor. For instance, a cycloheptane derivative bearing two hydroxyl groups or a hydroperoxide and a leaving group at appropriate positions could undergo a double etherification or a nucleophilic substitution to form the peroxide bridge. While specific examples for the this compound system are not prevalent, palladium-catalyzed intramolecular C-O bond formation is a known method for synthesizing other oxygen-containing heterocycles. nih.govresearchgate.net

Intramolecular C-C Bond Formation: The carbon skeleton of the bicyclo[3.2.2]nonane can be assembled through various intramolecular C-C bond-forming reactions. These include radical cyclizations, aldol condensations, and other annulation strategies. For example, the synthesis of the bicyclo[3.3.1]nonane core, a closely related system, has been achieved through base-promoted tandem Michael addition-intramolecular aldolizations. rsc.org Such strategies could be adapted to form the seven-membered ring of the bicyclo[3.2.2]nonane system, followed by the introduction of the two-carbon bridge.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the construction of complex molecular architectures like this compound. Both transition metal and Brønsted acid catalysis have emerged as powerful tools in this endeavor.

Transition Metal Catalysis (e.g., Cobalt, Scandium Triflate)

Transition metal catalysis provides a versatile platform for a range of transformations, including those suitable for the synthesis of cyclic peroxides. While specific applications to the this compound core are still emerging, related cobalt-catalyzed reactions highlight the potential of this approach.

Cobalt Catalysis: Cobalt complexes, such as cobalt(II) acetylacetonate [Co(acac)2], have been effectively utilized in the synthesis of various peroxide-containing compounds. For instance, cobalt-catalyzed peroxidation of silyl (B83357) enol ethers with molecular oxygen and triethylsilane yields silyl monoperoxyketals, which are valuable precursors for other cyclic peroxides. While a direct cobalt-catalyzed route to this compound is not extensively documented, the ability of cobalt to mediate the formation of peroxide bonds from unsaturated precursors is a key concept. For example, Co(II)-mediated peroxysilylation of allylic alcohols has been shown to produce peroxysilyl alcohols in good yields, which can then be cyclized to form 1,2,4-trioxanes. This principle of cobalt-catalyzed hydroperoxidation of unsaturated systems could potentially be adapted for the synthesis of the this compound ring system from appropriate cycloheptadiene-derived hydroperoxides.

Scandium Triflate Catalysis: Scandium(III) triflate (Sc(OTf)3) is a versatile Lewis acid catalyst known to promote a wide array of organic transformations, including carbon-carbon bond-forming reactions and cyclizations. Its application in the direct synthesis of this compound has not been specifically detailed in the literature. However, its role in activating substrates and facilitating intramolecular reactions suggests its potential utility. For example, Sc(OTf)3 has been used to catalyze the ring-opening of epoxides and subsequent reactions, which could be a strategic step in a multi-step synthesis of functionalized bicyclic ethers. The strong Lewis acidity of scandium triflate could be harnessed to promote the intramolecular cyclization of a suitably functionalized hydroperoxide onto an alkene or another electrophilic site within a seven-membered ring precursor, thereby forging the bicyclic peroxide structure. Further research is needed to explore the direct application of scandium triflate in the key cyclization step to form the this compound core.

CatalystPrecursor TypeProduct TypePotential Application for this compound Synthesis
Cobalt(II) acetylacetonateSilyl enol ethers, Allylic alcoholsSilyl monoperoxyketals, Peroxysilyl alcoholsCatalytic hydroperoxidation of cycloheptadiene derivatives
Scandium(III) triflateEpoxides, Unsaturated systemsRing-opened products, Cyclized productsLewis acid-promoted intramolecular cyclization of hydroperoxide precursors

Brønsted Acid Catalysis

Brønsted acid catalysis plays a crucial role in the synthesis of cyclic peroxides, primarily by facilitating the intramolecular cyclization of unsaturated hydroperoxides. This approach relies on the protonation of the hydroperoxide group, which enhances the electrophilicity of the distal oxygen atom, promoting its attack on an internal nucleophile, typically a double bond.

The acid-catalyzed intramolecular cyclization of hydroperoxides is a well-established method for the formation of various cyclic peroxide ring systems. For instance, the treatment of unsaturated hydroperoxides with acids can lead to the formation of 1,2-dioxanes through an intramolecular oxa-Michael addition. While the direct synthesis of the this compound ring system via this method is not extensively reported, the underlying principle is applicable. The synthesis would require a precursor such as a 1-hydroperoxycyclohepta-2,6-diene derivative. Protonation of the hydroperoxide would initiate an intramolecular electrophilic attack on one of the double bonds, leading to the formation of the bicyclic peroxide framework. The choice of Brønsted acid and reaction conditions would be critical to control the selectivity of the cyclization and avoid competing side reactions, such as rearrangements or intermolecular reactions.

Synthetic Strategies for Functionalized Derivatives

The functionalization of the this compound scaffold is of paramount importance for modulating its biological activity and physicochemical properties. Strategies for the stereoselective introduction of substituents, particularly fluorine, and the incorporation of other heteroatoms have been developed.

Stereoselective Introduction of Fluorine

The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated this compound derivatives has been successfully achieved, demonstrating the feasibility of incorporating this important element.

A key strategy for the synthesis of fluorinated 6,7-dioxabicyclo[3.2.2]nonanes involves the photoinduced electron-transfer (PET) oxygenation of fluorinated diene precursors. For example, 1,5-diaryl-2-fluoro-6,7-dioxabicyclo[3.2.2]nonanes have been synthesized from the corresponding 3-fluoro-2,6-diarylhepta-1,6-dienes. This reaction utilizes a photosensitizer, such as 2,4,6-triphenylpyrylium tetrafluoroborate (TPPF), to generate singlet oxygen or a superoxide radical anion, which then reacts with the diene in a cycloaddition-type process to form the bicyclic peroxide. The presence of the fluorine atom on the diene precursor directs the stereochemical outcome of the cyclization, allowing for the synthesis of specific diastereomers. Research has shown that these fluorinated bicyclic peroxides exhibit higher antimalarial activity compared to their non-fluorinated counterparts, highlighting the positive impact of fluorine incorporation.

PrecursorReagentsProductKey Features
3-Fluoro-2,6-diarylhepta-1,6-dieneTPPF, O2, light1,5-Diaryl-2-fluoro-6,7-dioxabicyclo[3.2.2]nonaneStereoselective formation of the fluorinated bicyclic peroxide

Incorporation of Other Heteroatoms into the Bicyclic Framework (e.g., Nitrogen in Aza-Peroxides)

The replacement of a carbon or oxygen atom within the this compound framework with another heteroatom, such as nitrogen, leads to the formation of novel aza-peroxide analogs with potentially altered biological profiles.

While the direct synthesis of aza-analogs of this compound is a developing area, synthetic methods for other nitrogen-containing bicyclic peroxides provide valuable insights. One promising approach is the singlet oxygen-mediated photo-oxygenation of nitrogen-containing dienes. This methodology has been used to synthesize novel bicyclic and tricyclic aza-peroxides where a nitrogen atom replaces an oxygen atom in a 1,2,4-trioxane (B1259687) ring system. This strategy could potentially be adapted to synthesize aza-analogs of this compound from appropriate nitrogen-containing cycloheptadiene precursors.

Chemical Reactivity and Mechanistic Investigations of 6,7 Dioxabicyclo 3.2.2 Nonane

Reactions Involving the Endoperoxide Moiety

The peroxide bond represents the most reactive site within the 6,7-dioxabicyclo[3.2.2]nonane scaffold, and its cleavage is fundamental to the compound's diverse chemical transformations.

Homolytic Cleavage of the Peroxide Bond and Free Radical Generation

The oxygen-oxygen bond in endoperoxides like this compound is inherently weak and prone to homolytic cleavage. This bond scission can be triggered by thermal energy, photochemical irradiation, or single electron transfer (SET) from a suitable donor. nih.govresearchgate.netacs.org The result of this cleavage is the formation of a diradical species. For instance, studies on 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes have shown that both photolysis and thermolysis lead to the generation of radical intermediates. researchgate.net The endoperoxide moiety serves as a valuable structural motif for investigating these processes, as the homolytic cleavage of the O–O bond can be readily characterized, providing insight into the properties of the resultant oxygen- and carbon-centered radicals. researchgate.net

Mechanisms of Radical-Mediated Transformations

Following their formation, the radical intermediates can engage in a variety of subsequent reactions. The specific reaction pathways are governed by factors such as the substitution pattern on the bicyclic frame and the prevailing reaction conditions. Radical-mediated transformations are pivotal in the chemistry of related bicyclic systems, such as the transannular cyclization of 3,7-dimethylenebicyclo[3.3.1]nonane, which proceeds via a radical mechanism to yield noradamantane derivatives. rsc.orgnih.gov While comprehensive mechanistic studies focusing solely on the radical-mediated transformations of the parent this compound are limited, the established principles from analogous systems suggest that intramolecular cyclizations and fragmentation reactions are probable outcomes.

Rearrangement Reactions

A prominent feature of the reactivity of this compound derivatives is their propensity to undergo rearrangement reactions, which can proceed through several mechanistically distinct pathways.

O-Neophyl-Type 1,2-Aryl Shifts

One of the well-documented rearrangements in substituted 6,7-dioxabicyclo[3.2.2]nonanes is the O-neophyl-type 1,2-aryl shift. Research conducted on 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes has furnished direct evidence for this type of molecular reorganization. researchgate.net For example, the photolysis of a (p-methoxyphenyl)-substituted derivative initiates a novel photo-induced O-neophyl-type 1,2-aryl shift, yielding 1-(p-methoxyphenyl)oxy-5-(p-methoxyphenyl)-8-oxabicyclo[3.2.1]octane as the principal product. researchgate.net In a similar vein, the iron(II)-induced degradation of these compounds also affords rearrangement products through a nucleophilic O-1,2-aryl shift. researchgate.net

Characterization of Diradical Intermediates (e.g., 1,6-Dioxyl Diradicals)

The rearrangement reactions of 6,7-dioxabicyclo[3.2.2]nonanes frequently proceed via diradical intermediates. The formation of a 1,6-dioxyl diradical intermediate has been proposed and substantiated in the photo-rearrangement of 1,5-di(p-methoxyphenyl)-6,7-dioxabicyclo[3.2.2]nonane. researchmap.jpacs.org The photolysis of this particular compound gives rise to products that are consistent with the intermediacy of a 1,6-dioxyl diradical, which subsequently undergoes the O-neophyl-type 1,2-aryl shift. researchgate.net Interestingly, the thermolysis of the same substrate leads to a different set of products, namely 1,5-di(p-methoxyphenyl)pentan-1,5-dione and 1,4-di(p-methoxyphenyl)butan-1,4-dione, indicating the existence of competitive reaction pathways from the diradical intermediate. researchgate.net

Peroxycarbenium Ion Pathways

Peroxycarbenium ions are known reactive intermediates in the chemistry of cyclic peroxides. beilstein-journals.orgdokumen.pub These cationic species can be generated from precursors such as silyl (B83357) monoperoxyketals and are capable of undergoing annulation reactions to form new ring systems. researchgate.net While the involvement of peroxycarbenium ions is established in the synthesis of related 1,2-dioxolanes, specific studies detailing their role in the rearrangement reactions of this compound itself have not been extensively reported. beilstein-journals.orgdokumen.pubresearchgate.net Nevertheless, considering the general reactivity patterns of peroxides, the participation of peroxycarbenium ion pathways in the transformations of this compound remains a plausible mechanistic avenue that merits further investigation.

Baeyer–Villiger and Related Oxidative Rearrangements in Bridged Polycyclic Systems

The Baeyer-Villiger oxidation is a well-established method for the conversion of ketones to esters or lactones through the action of peroxyacids or peroxides. wikipedia.orglibretexts.org In the context of bridged polycyclic systems, the regioselectivity of this rearrangement is influenced by the migratory aptitude of the adjacent carbon atoms and stereoelectronic factors. jk-sci.comresearchgate.net For bicyclic ketones, the strain of the ring system can play a significant role in determining the reaction's outcome.

While specific studies detailing the Baeyer-Villiger oxidation of a ketone precursor to yield this compound are not extensively documented in the reviewed literature, the general principles of this reaction are highly relevant to the chemistry of bridged bicyclic systems. The reaction proceeds via the Criegee intermediate, formed by the attack of a peroxyacid on the ketone. wikipedia.org The subsequent migration of a substituent from the carbonyl carbon to the adjacent oxygen atom is the key step, with the group better able to stabilize a positive charge generally migrating preferentially.

In bridged systems like the bicyclo[3.2.2]nonane skeleton, the migratory aptitude is not only governed by electronic effects but also by the geometric constraints of the ring system. The anti-periplanar alignment of the migrating group with the O-O bond of the peroxide is crucial for an efficient rearrangement. wikipedia.org

Table 1: General Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating GroupAptitude
Tertiary alkylHighest
Secondary alkylHigh
ArylMedium
Primary alkylLow
MethylLowest

This table presents the general trend of migratory aptitude in Baeyer-Villiger oxidations and is a critical consideration for predicting the products of such reactions in bridged polycyclic systems.

Ring-Opening and Ring Expansion Reactions

The inherent strain in the bicyclic framework of this compound, coupled with the reactive peroxide linkage, makes it prone to ring-opening and expansion reactions under various conditions.

The peroxide bond of endoperoxides is susceptible to cleavage by nucleophiles. beilstein-journals.org While specific studies on the nucleophilic ring-opening of the parent this compound are scarce, research on related bicyclic peroxides provides insight into potential reaction pathways. Nucleophilic attack can be initiated by various reagents, leading to the cleavage of the O-O bond and subsequent ring opening.

For instance, the reaction of epoxides, which also feature a strained three-membered ring, with nucleophiles proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon. masterorganicchemistry.com In the case of this compound, a nucleophile could potentially attack one of the carbon atoms adjacent to the ether linkages, leading to the opening of the bicyclic system. The regioselectivity of such an attack would be influenced by steric and electronic factors within the bicyclic scaffold.

Studies on 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes have shown that Fe(II)-induced degradation can proceed through competitive single electron transfer (SET) and Lewis acid pathways, affording a variety of rearrangement and fragmentation products. researchgate.net This suggests that the peroxide bridge can be activated by metal centers, facilitating ring-opening.

Acid-catalyzed reactions of ethers and peroxides typically involve protonation of an oxygen atom, which enhances its leaving group ability and facilitates ring opening. libretexts.org In the case of this compound, protonation of one of the peroxide oxygens would be the initial step, followed by cleavage of the O-O bond or a C-O bond.

Research on the acid-catalyzed rearrangement of other dioxabicycloalkanes has demonstrated the propensity for skeletal reorganization to alleviate ring strain and form more stable products. libretexts.org For instance, the photolysis and thermolysis of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes lead to novel rearrangements, such as an O-neophyl-type 1,2-aryl shift, proceeding through a 1,6-dioxyl diradical intermediate. researchgate.netacs.org These studies highlight the complex rearrangements that can be triggered by the cleavage of the peroxide bond within this bicyclic system.

Table 2: Potential Products from Acid-Catalyzed Ring Opening of Substituted 6,7-Dioxabicyclo[3.2.2]nonanes

ReactantConditionsMajor ProductsReference
1,5-di(p-methoxyphenyl)-6,7-dioxabicyclo[3.2.2]nonanePhotolysis1-(p-methoxyphenyl)oxy-5-(p-methoxyphenyl)-8-oxabicyclo[3.2.1]octane, 1-(p-methoxyphenyl)-3-(2-(4′-methoxyphenyl)tetrahydrofuran-2-yl)propan-1-one researchgate.net
1,5-di(p-methoxyphenyl)-6,7-dioxabicyclo[3.2.2]nonaneThermolysis1,5-di(p-methoxyphenyl)pentan-1,5-dione, 1,4-di(p-methoxyphenyl)butan-1,4-dione researchgate.net
1,5-Diaryl-6,7-dioxabicyclo[3.2.2]nonanesFeBr2Rearrangement and fragmentation products researchgate.net

This table summarizes observed products from the degradation of substituted derivatives, suggesting potential pathways for the parent compound under similar activating conditions.

Oxidation and Reduction Chemistry of the Bicyclic System

The peroxide bridge in this compound is the primary site for redox reactions.

The oxidation of the bicyclic system can lead to a variety of products depending on the oxidant and reaction conditions. Generally, oxidation can result in the formation of diols, ketones, or carboxylic acids. smolecule.com The specific products would arise from the cleavage of the C-C bonds of the bicyclic framework following the initial interaction with the oxidizing agent. While specific reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are commonly used for the oxidation of alcohols to carbonyls, their reaction with a saturated bicyclic peroxide like this compound would likely lead to more complex oxidative cleavage products.

Reduction of the peroxide bond is a more commonly studied transformation for endoperoxides. Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are effective in cleaving the O-O bond to typically yield the corresponding diol. In the case of this compound, reduction would be expected to produce the corresponding cis-1,4-dihydroxycycloheptane derivative, although the exact stereochemistry would depend on the reaction mechanism and the approach of the hydride reagent.

Table 3: Expected Products from the Reduction of this compound

ReagentExpected Product
Lithium Aluminum Hydride (LiAlH4)Cycloheptane-1,4-diol
Sodium Borohydride (NaBH4)Cycloheptane-1,4-diol

This table outlines the expected reduction products based on the known reactivity of endoperoxides with common hydride reducing agents.

Substitution Reactions on the Bicyclic Scaffold

Substitution reactions on the saturated carbocyclic framework of this compound are generally challenging due to the lack of activating functional groups. However, the introduction of substituents on the bicyclic scaffold can open up pathways for further functionalization.

Studies on 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes have shown that substitution reactions can be performed on the aryl groups. researchgate.netresearchmap.jp Furthermore, the synthesis of 1,5-diaryl-2-fluoro-6,7-dioxabicyclo[3.2.2]nonanes demonstrates that it is possible to introduce substituents onto the bicyclic core during the synthetic sequence. nais.net.cn

Pyrylium salt-promoted substitution reactions of acetals with various silylated nucleophiles have been reported, which could be a potential strategy to functionalize derivatives of this compound if appropriate precursors are available. researchmap.jp

The reactivity of the bicyclic system towards substitution is largely dependent on the presence and nature of any existing substituents. For the parent, unsubstituted compound, direct substitution on the carbon framework would likely require harsh, radical-mediated conditions, which could also lead to cleavage of the sensitive peroxide bond.

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Endoperoxide Moiety Analysis

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the endoperoxide moiety in bicyclic compounds. The analysis of related endoperoxides, such as 6,7-Dioxabicyclo[3.2.2]non-8-ene, provides a strong basis for the spectral interpretation of 6,7-Dioxabicyclo[3.2.2]nonane. researchgate.net The key vibrational bands of interest are those associated with the O-O and C-O stretching modes within the peroxide bridge.

The homolytic cleavage of the O-O bond is a critical aspect of the reactivity of endoperoxides, and FTIR can be used to study the vibrational properties of the resulting radical species. researchgate.net While specific frequency data for this compound is not extensively documented in publicly available research, the typical ranges for such functionalities in similar strained bicyclic systems can be inferred.

Table 1: Postulated FTIR Vibrational Frequencies for the Endoperoxide Moiety in this compound

Vibrational ModeFunctional GroupPostulated Wavenumber (cm⁻¹)
O-O StretchPeroxide800 - 900
C-O StretchEther/Peroxide linkage1000 - 1150
C-O-O BendingPeroxide Moiety600 - 700

Note: These are estimated values based on data for structurally related endoperoxides.

Application of Isotopic Labeling in Vibrational Studies

To definitively assign the vibrational modes associated with the endoperoxide group, isotopic labeling is an invaluable technique. researchgate.net By synthesizing this compound with heavy isotopes of oxygen (¹⁸O), the vibrational frequencies of the bonds involving oxygen will shift to lower wavenumbers.

For instance, the use of ¹⁸O₂ in the synthesis of the related compound 6,7-Dioxabicyclo[3.2.2]non-8-ene allowed for the precise identification of the O-O and C-O stretching frequencies. researchgate.net A similar approach for this compound would involve the incorporation of ¹⁸O into the peroxide bridge. The observed isotopic shift in the FTIR spectrum provides unambiguous evidence for the assigned vibrational modes. nih.gov This method is crucial for distinguishing the peroxide vibrations from other skeletal vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would be essential for a complete structural assignment. While specific spectral data for this compound is scarce in the literature, the analysis would follow established principles for bicyclic systems. rsc.orgresearchgate.net

Conformational analysis of related bicyclo[3.2.2]nonane systems has been performed using a combination of NMR experiments and computational modeling. csic.esscielo.br The relative stereochemistry of the protons and carbons can be deduced from coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY). Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assign the ¹H and ¹³C signals unequivocally.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Bridgehead Protons/Carbons (C1, C5)2.5 - 3.535 - 45
Protons/Carbons adjacent to Oxygen (C8, C9)3.8 - 4.570 - 80
Methylene Protons/Carbons (C2, C3, C4)1.5 - 2.520 - 35

Note: These are estimated chemical shift ranges based on general principles and data for analogous bicyclic ethers and peroxides.

The conformational flexibility of the seven-membered ring in the bicyclo[3.2.2]nonane framework can also be investigated using variable temperature NMR studies.

Mass Spectrometry in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) has been utilized to identify this compound in complex mixtures, such as fruit extracts, which confirms its utility in the identification and purity assessment of this compound. ijiset.comphytojournal.comsharadpauri.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₇H₁₂O₂). The fragmentation pattern would likely involve the characteristic cleavage of the peroxide bond, followed by further rearrangements and fragmentation of the bicyclic framework. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn provides the elemental composition, confirming the molecular formula with high accuracy.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₁₂O₂
Exact Mass128.0837 u
Molecular Weight128.17 g/mol
Primary Fragmentation Pathway (Postulated)Cleavage of the O-O bond

This data is crucial for the unambiguous identification of this compound and for distinguishing it from isomeric structures.

Theoretical and Computational Studies of 6,7 Dioxabicyclo 3.2.2 Nonane

Quantum Mechanical Investigations

Quantum mechanical calculations have been instrumental in elucidating the fundamental properties of 6,7-dioxabicyclo[3.2.2]nonane and related endoperoxides. These methods allow for the detailed examination of electronic structures and the energetic landscapes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Ab initio and Density Functional Theory (DFT) are the primary tools for investigating the electronic structure and stability of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals like B3LYP are employed to calculate the molecule's geometric parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

For instance, calculations on the related 6,7,8-trioxabicyclo[3.2.2]nonane, a model for the antimalarial drug artemisinin (B1665778), have shown close similarities in geometrical parameters and vibrational characteristics when using HF/6-31G* and B3LYP/6-31G* levels of theory. researchgate.net These studies provide confidence that these computational models can accurately represent the properties of the bicyclo[3.2.2]nonane framework. DFT calculations have also been used to investigate the structural stability of related bicyclic peroxides, predicting non-planar structures with specific tilting angles for substituent groups. researchgate.net

Computational MethodBasis SetApplicationReference
Hartree-Fock (HF)6-31GGeometrical parameters and vibrational characteristics researchgate.net
B3LYP6-31GGeometrical parameters and vibrational characteristics researchgate.net
B3LYP6-311G Structural stability and vibrational spectra researchgate.net
MP26-311GStructural stability and vibrational spectra researchgate.net

Modeling of Peroxide Bond Cleavage and Radical Intermediates

A key area of computational study is the homolytic cleavage of the O-O peroxide bond, a critical step in the mechanism of action of many antimalarial endoperoxides. researchgate.net Theoretical models are used to calculate the activation energy for this bond scission and to characterize the resulting diradical intermediates. The spin-projected UB3LYP method has proven useful in modeling the singlet and triplet potential energy surfaces involved in reactions with molecular oxygen, which is relevant to the formation and cleavage of the endoperoxide bridge. nih.gov

The cleavage of the O-O bond leads to the formation of O- and C-centered radical intermediates. researchgate.net Computational studies can map the subsequent reaction pathways of these radicals, including intramolecular rearrangements and fragmentations. For example, in the case of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes, photolysis and thermolysis lead to different product distributions, which can be rationalized by examining the behavior of the initially formed 1,6-dioxyl diradical intermediate. researchgate.net

Conformational Analysis of the Bicyclic Framework

The bicyclo[3.2.2]nonane framework possesses a degree of conformational flexibility. Computational methods are employed to identify the stable conformers and to determine their relative energies. The parent bicyclo[3.3.1]nonane system, which is structurally related, has been extensively studied, revealing a preference for a chair-chair (CC) conformation, though boat-chair (BC) conformers can also be populated. nih.govrsc.org Substituents on the bicyclic framework can significantly influence the conformational preferences. nih.gov For the this compound system, quantum mechanics calculations can provide a detailed picture of the potential energy surface, identifying the lowest energy conformers. ucl.ac.uk

Reaction Pathway and Transition State Calculations

Computational chemistry is a powerful tool for mapping out the entire reaction pathway for the decomposition of this compound and related compounds. This involves locating and characterizing the transition states that connect reactants, intermediates, and products. Methods like QST3 in Gaussian software are used to find transition state geometries, although challenges can arise, especially for reactions with high activation energies or multiple rotamers. researchgate.net

For complex reactions, a relaxed potential energy surface scan can be used to identify an initial guess for the transition state structure. researchgate.net Once located, the transition state is characterized by having a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. The calculated activation energies provide crucial information about the kinetics of the reaction. For example, DFT calculations have been used to support a proposed radical pathway in certain reactions by determining the Gibbs free energy of activation for key steps. acs.org

Biomimetic Degradation Pathway Modeling (e.g., Metal-Ion Mediated Processes)

The biological activity of many endoperoxides is believed to be initiated by their interaction with iron(II) from heme in the malaria parasite. researchgate.net Computational modeling plays a vital role in understanding these biomimetic degradation pathways. Studies on the Fe(II)-induced degradation of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes have proposed competitive single electron transfer (SET) and Lewis acid pathways, leading to various rearrangement and fragmentation products. researchgate.net

Topological studies of the decomposition of the related 6,7,8-trioxabicyclo[3.2.2]nonane induced by Fe(II) have been conducted to model the reaction of artemisinin with heme. acs.orgacs.org These calculations help to elucidate the electronic structure of the intermediates and the sequence of bond-breaking and bond-forming events. Such studies provide evidence for the formation of key intermediates, such as high-valent iron-oxo species, which are thought to be responsible for the ultimate cytotoxic effects of these antimalarial agents. acs.org

Synthesis and Reactivity of 6,7 Dioxabicyclo 3.2.2 Nonane Derivatives and Analogues

Unsaturated 6,7-Dioxabicyclo[3.2.2]nonane Analogues (e.g., 6,7-Dioxabicyclo[3.2.2]non-8-ene)

The unsaturated analogue, 6,7-Dioxabicyclo[3.2.2]non-8-ene, has been synthesized as a simplified model compound to study the mechanism of action of clinically used antimalarial drugs containing an endoperoxide bridge. researchgate.netarkat-usa.orgcut.ac.cyumich.edu The synthesis of this compound allows for detailed investigation into the crucial O-O bond cleavage step, which is believed to be key to the antimalarial activity of peroxide-containing natural products like artemisinin (B1665778). arkat-usa.org

Fourier transform infrared (FTIR) spectroscopy, including studies with ¹⁸O₂-enriched compounds, has been a valuable tool for probing the vibrational properties of the endoperoxide moiety and the surrounding ring structure. researchgate.netarkat-usa.orgcut.ac.cy These spectroscopic studies help to characterize the homolytic cleavage of the peroxide bond and assess the properties of the resulting oxygen- and carbon-centered radicals. researchgate.netarkat-usa.org Understanding the fragmentation pathways of these simplified models provides insight into the complex mechanisms of more potent antimalarial agents. arkat-usa.org

Trioxabicyclo[3.2.2]nonane Systems as Model Compounds for Natural Products

The 1,2,4-trioxane (B1259687) ring is the central pharmacophore of the highly potent antimalarial drug artemisinin and its derivatives. mdpi.com This critical structural motif is part of a bicyclo[3.2.2]nonane skeleton in the natural product. mdpi.com Consequently, synthetic trioxabicyclo systems serve as crucial model compounds for understanding the biological activity and developing new antimalarial agents. mdpi.com

Synthetic strategies have been developed to create various trioxabicyclo[3.3.1]nonanes, which are structurally related to the [3.2.2] system. mdpi.com These routes often involve multi-step sequences, for instance, starting from aryl methyl ketones to form 1,3-diol substrates. mdpi.com A key step is often a highly diastereoselective photooxygenation to create a hydroperoxide, followed by a catalyzed peroxyacetalization to form the final cyclic peroxide structure. mdpi.com The combination of the trioxane (B8601419) ring with an additional acetal (B89532) or peracetal group, as seen in these bicyclic models, is an area of significant interest for modulating pharmacological properties. mdpi.com

Other Atom-Bridged Dioxabicyclic Systems (e.g., [2.2.1], [2.2.2], [3.2.1], [3.3.1] Frameworks)

The study of dioxabicyclic systems extends beyond the [3.2.2]nonane framework, with numerous other bridged systems being synthesized to explore their unique chemical properties and biological potential. These frameworks often serve as core structures in natural products or as models for biologically important molecules.

Dioxabicyclo[2.2.1]heptane Systems : These strained bicyclic peroxides are often synthesized as models for prostaglandin (B15479496) endoperoxides. acs.orgnih.gov Synthetic routes include the reaction of cyclopent-3-enyl hydroperoxide with silver oxide to stereospecifically produce bromo-substituted 2,3-dioxabicyclo[2.2.1]heptanes. rsc.org The thermal reactivity of these compounds is of particular interest for understanding the mechanisms of related biological processes. acs.orgnih.gov Other isomers, such as 2,7-dioxabicyclo[2.2.1]heptanes, can be prepared in high yields through a one-pot tandem reaction involving the epoxidation and subsequent intramolecular cyclization of oxoallylsilanes. researchgate.net

Dioxabicyclo[2.2.2]octane Systems : This framework is found in natural products like ascaridol and is also used as a simplified model for antimalarial endoperoxides. researchgate.netcore.ac.uk A broad range of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes can be synthesized and subsequently dihydroxylated using osmium tetroxide to yield diols with high diastereoselectivity. core.ac.uknih.gov Reduction of the peroxide bond in these diols cleanly affords cyclohexane-1,2,3,4-tetraols, which are prevalent structural motifs in nature. core.ac.uk These diol precursors have also been found to undergo a novel and clean rearrangement to produce 1,4-dicarbonyl compounds. core.ac.uknih.govacs.org

Dioxabicyclo[3.2.1]octane Systems : This framework is a subunit in several complex natural products, including the zaragozic acids (squalestatins) and the pheromone sordidin. acs.orgacs.org Synthetic strategies are diverse. One approach involves a dirhodium(II)-catalyzed intramolecular C-H bond insertion of a 2-diazoacetyl-1,3-dioxane, which can establish four of the six stereocenters of the zaragozic acid core in a single step. acs.org Wacker-type cyclization reactions also provide an effective route to this core structure. rsc.org Additionally, bromo-substituted 6,7-dioxabicyclo[3.2.1]octanes have been synthesized from cyclohex-3-enyl hydroperoxide. rsc.org

Dioxabicyclo[3.3.1]nonane Systems : Derivatives of this framework have shown potential as neuroprotective agents. nih.govjst.go.jp Highly stereoselective syntheses have been developed, including a sequential Michael addition/bicyclization reaction that forms three chemical bonds and two rings in a single pot. acs.org Other methods include Brønsted acid-catalyzed cascade reactions involving o-quinone methide intermediates to build complex fused dioxabicyclo[3.3.1]nonane structures, as demonstrated in the total synthesis of myristicyclins A and B. rsc.org The 2,9-dioxabicyclo[3.3.1]nonane isomer, which forms the core of the F and G rings of the azaspiracid natural products, has been synthesized via a highly diastereoselective double intramolecular hetero-Michael addition. nih.gov

FrameworkExample CompoundSynthesis Method HighlightKey Application/RelevanceReference
[2.2.1]5-Bromo-2,3-dioxabicyclo[2.2.1]heptaneBromination/cyclization of cyclopentenyl hydroperoxideModel for prostaglandin endoperoxides rsc.org
[2.2.2]2,3-Dioxabicyclo[2.2.2]octane-5,6-diolDihydroxylation of endoperoxide precursorPrecursor to cyclohexane-tetraols and 1,4-dicarbonyls core.ac.uknih.gov
[3.2.1]2,8-Dioxabicyclo[3.2.1]octane coreIntramolecular C-H insertion of diazoacetyl-dioxaneCore of zaragozic acids (squalestatin) acs.org
[3.3.1]Dibenzo-2,8-dioxabicyclo[3.3.1]nonaneMichael addition/bicyclization cascadeScaffold for neuroprotective agents nih.govacs.org

Nitrogen-Containing Peroxide Analogues (Aza-Peroxides)

The incorporation of nitrogen atoms into peroxide-containing bicyclic systems, creating aza-peroxides, presents both a synthetic challenge and an opportunity for discovering new biological activities. nih.gov The synthesis of stable aza-peroxides has been historically difficult due to the inherent instability caused by the presence of both an oxidizing peroxide group and a reducing amine moiety in the same molecule. nih.gov

Despite these challenges, recent advances have led to successful strategies for synthesizing stable cyclic aza-peroxides. nih.gov These include the synthesis of 1,2,4-dioxazolidines and peroxy-bridged indolizidinones. nih.gov The discovery of bioactive natural aza-peroxides like verruculogen (B192650) and fumitremorgin A, and the promising antimalarial and anticancer activity of synthetic 6(11)-azaartemisinins, have spurred further research in this area. nih.gov The total synthesis of verruculogen was a landmark achievement, involving the condensation of aldehyde, amine, and peroxide fragments in its final step. nih.gov Furthermore, multicomponent reactions catalyzed by samarium complexes have been developed for the assembly of bicyclic aza-peroxides. acs.org In a related area, 2-azabicyclo[3.2.2]nonanes, which are nitrogen analogues of the bicyclo[2.2.2]octane system, have been synthesized from bicyclo[2.2.2]octan-2-ones and have shown promising antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov

Structure-Activity Relationship (SAR) Studies on Related Peroxide Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of peroxide-containing scaffolds. These studies systematically modify the chemical structure to understand how changes affect biological activity, leading to the design of more potent and selective compounds.

For antimalarial peroxides, a key finding from SAR studies is that lipophilicity often correlates with potency and oral activity in animal models. acs.org More lipophilic members within a given peroxide chemical family tend to be more effective, which presents a challenge in balancing potency with "drug-like" physicochemical properties. acs.org

In the context of neuroprotective agents, SAR studies on 2,8-dioxabicyclo[3.3.1]nonane derivatives have provided valuable insights. nih.govjst.go.jp For instance, the investigation of various derivatives against monoamine oxidases (MAO-A and MAO-B) and cholinesterases revealed that specific substitutions are critical for activity. nih.govjst.go.jp The presence of an O-methyl group at the C-1 position was found to prevent inhibitory activity, highlighting the sensitivity of the biological target to substitution at that position. jst.go.jp Furthermore, chiral separation demonstrated that biological activity can be enantiomer-specific, with (-)-1s showing potent MAO-B inhibitory activity while its enantiomer was inactive. nih.govjst.go.jp

The antioxidant activity of flavonoids, which can contain related heterocyclic structures, also depends heavily on specific structural features. Important factors include the number and position of hydroxyl groups and the presence of an unsaturated bond in conjugation with a carbonyl group. researchgate.net These principles from related fields help inform the rational design of new bioactive peroxide scaffolds. nih.gov

Scaffold ClassBiological Target/ActivityKey SAR FindingReference
Synthetic EndoperoxidesAntimalarial (Plasmodium)Increased lipophilicity generally leads to higher potency and better oral activity. acs.org
2,8-Dioxabicyclo[3.3.1]nonaneNeuroprotective (MAO-B Inhibition)Activity is stereospecific; substitutions at certain positions (e.g., C-1) can abolish activity. nih.govjst.go.jp
2-Azabicyclo[3.2.2]nonaneAntiprotozoal (T. brucei, P. falciparum)Replacing a rigid bicyclo-octane with a more flexible bicyclo-nonane system can enhance activity. nih.gov
Flavonoids (Related Heterocycles)AntioxidantThe number and position of hydroxyl groups are critical for radical-scavenging capacity. researchgate.net

Advanced Applications of 6,7 Dioxabicyclo 3.2.2 Nonane in Organic Synthesis

Role as Precursors and Intermediates in Complex Molecule Synthesis

The strained bicyclic framework of 6,7-dioxabicyclo[3.2.2]nonane and its derivatives makes them valuable intermediates in the synthesis of more intricate molecular architectures. The peroxide bridge can be selectively cleaved under various conditions, leading to a range of functionalized products.

Research has demonstrated that the thermolysis and photolysis of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes lead to the formation of several products through the cleavage of the O-O bond and subsequent rearrangements. For instance, the photolysis of 1,5-di(p-methoxyphenyl)-6,7-dioxabicyclo[3.2.2]nonane results in a novel O-neophyl-type 1,2-aryl shift, yielding 1-(p-methoxyphenyl)oxy-5-(p-methoxyphenyl)-8-oxabicyclo[3.2.1]octane. researchgate.net This transformation highlights the utility of the this compound skeleton as a precursor to other complex heterocyclic systems.

Furthermore, the Fe(II)-induced degradation of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes provides a pathway to various rearrangement and fragmentation products. researchgate.net The reaction proceeds through competitive single electron transfer (SET) and Lewis acid pathways. A significant outcome of this degradation is the formation of 1-aryloxy-5-aryl-8-oxabicyclo[3.2.1]octanes, which is direct evidence of a nucleophilic O-1,2-aryl shift. researchgate.net This reactivity showcases the potential of the this compound core to serve as a starting point for generating diverse molecular scaffolds. The general structure of this compound is a bicyclic compound with the molecular formula C₇H₁₂O₂. smolecule.com

The versatility of this scaffold is further underscored by its ability to undergo various chemical transformations such as oxidation to diols and reduction to other cyclic ethers, expanding the range of accessible complex molecules. smolecule.com

Table 1: Products from the Photolysis and Thermolysis of 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonane Derivatives

DerivativeConditionMajor Products
1,5-di(p-methoxyphenyl)-6,7-dioxabicyclo[3.2.2]nonanePhotolysis1-(p-methoxyphenyl)oxy-5-(p-methoxyphenyl)-8-oxabicyclo[3.2.1]octane
1,5-di(p-methoxyphenyl)-6,7-dioxabicyclo[3.2.2]nonaneThermolysis1,5-di(p-methoxyphenyl)pentan-1,5-dione
1,5-diphenyl-6,7-dioxabicyclo[3.2.2]nonaneThermolysis1,5-diphenylpentan-1,5-dione

Application in the Development of Novel Materials and Polymers (e.g., as Ring-Opening Polymerization Initiators)

The unique structural features of this compound suggest its potential application in materials science, particularly in the development of new polymers. ontosight.ai Bicyclic ethers and peroxides are known to undergo ring-opening polymerization (ROP) to produce polymers with unique properties. youtube.com While specific studies on the ring-opening polymerization of this compound are not extensively documented, the reactivity of its peroxide bridge suggests it could act as a source of radicals to initiate polymerization.

Organic peroxides are widely used as initiators for various types of polymerization. youtube.com The cleavage of the O-O bond can generate reactive radical species that can initiate the polymerization of monomers. The strained nature of the bicyclic system in this compound could potentially be exploited for ROP. The polymerization of other bicyclic ethers, for instance, has been shown to yield polymers with interesting thermal and mechanical properties.

The general mechanism for the ring-opening polymerization of cyclic monomers involves an initiation step where a catalyst or initiator activates the monomer, followed by propagation where the polymer chain grows, and a termination step. youtube.com In the context of this compound, a potential ROP mechanism could involve the cleavage of the peroxide bond, leading to a diradical species that could then propagate by attacking other monomer units. This would result in a polymer chain with the opened bicyclic structure incorporated into the backbone.

Further research is needed to fully explore the potential of this compound as a monomer for ring-opening polymerization and to characterize the properties of the resulting polymers.

Utility as Scaffolds for the Design of Biologically Active Molecules

The this compound scaffold has shown significant promise in the design of biologically active molecules, most notably in the development of antimalarial agents. The endoperoxide bridge is a key pharmacophore in several natural and synthetic antimalarial drugs, such as artemisinin (B1665778).

Studies on 1,5-diaryl-6,7-dioxabicyclo[3.2.2]nonanes have demonstrated their potent in vitro antimalarial activities. researchgate.net The mechanism of action is believed to involve the Fe(II)-mediated cleavage of the endoperoxide bridge within the malaria parasite, generating reactive oxygen species that are toxic to the parasite.

The antimalarial activity of these compounds is influenced by the nature of the aryl substituents. For example, derivatives with electron-withdrawing groups on the aryl rings have shown enhanced antimalarial activity. researchgate.net This suggests that the electronic properties of the substituents can modulate the reactivity of the peroxide bridge and its interaction with the biological target.

Table 2: In Vitro Antimalarial Activity of 1,5-Diaryl-6,7-dioxabicyclo[3.2.2]nonane Derivatives

CompoundSubstituent (Ar)IC₅₀ (nM) vs. P. falciparum (K1, chloroquine-resistant)
1a p-Fluorophenyl26
1b Phenyl48
1c p-Methylphenyl87
1d p-Methoxyphenyl150

Data sourced from scientific literature. researchgate.net

The synthesis of fluorinated derivatives of bicyclic peroxides, including structures related to this compound, has also been explored, with results indicating that fluorination can enhance antimalarial activity. researchgate.net These findings underscore the importance of the this compound scaffold as a versatile template for the rational design of new and effective antimalarial drugs. The unique three-dimensional structure of this bicyclic system allows for the precise spatial arrangement of substituents, which can be optimized to improve potency and selectivity.

Q & A

Q. Tables for Methodological Reference

Experimental Parameter Optimization Strategy Relevant Evidence
Reaction TemperatureGradient screening (50–120°C)
Solvent PolarityDielectric constant vs. yield plot
Catalyst LoadingFactorial design (0.5–5 mol%)
Data Analysis Tool Application Relevant Evidence
DFT SimulationsTransition state modeling
ANOVABatch variability analysis
HRMSMolecular formula verification

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